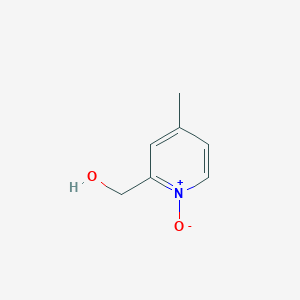
3,5,9-Trioxa-4-phosphapentacosen-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,innersalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple functional groups such as acetyloxy, hydroxy, and trimethylammonium. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phosphapentacosen Backbone: This step involves the reaction of a phosphine oxide with an appropriate alkene under controlled conditions to form the phosphapentacosen backbone.
Introduction of the Trioxa Group: The trioxa group is introduced through a series of oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Functionalization with Acetyloxy and Hydroxy Groups: The acetyloxy and hydroxy groups are introduced via esterification and hydroxylation reactions, respectively. Common reagents include acetic anhydride for esterification and hydroxylating agents like osmium tetroxide.
Quaternization to Form the Trimethylammonium Group: The final step involves the quaternization of a tertiary amine with methyl iodide to form the trimethylammonium group.
Industrial Production Methods
Industrial production of this compound is typically carried out in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality. The process involves large-scale synthesis using the same steps as described above but optimized for efficiency and yield. The use of automated reactors and continuous flow systems is common to maintain consistent reaction conditions and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyloxy group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions with nucleophiles like halides or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Applications De Recherche Scientifique
3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt has a wide range of applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability
Mécanisme D'action
The mechanism of action of 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups, which can form hydrogen bonds and ionic interactions.
Pathways Involved: It can modulate biochemical pathways related to inflammation and microbial growth by inhibiting key enzymes or disrupting cell membranes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(hydroxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt
- 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(methoxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt
Uniqueness
3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance under various conditions .
Propriétés
Numéro CAS |
109999-61-3 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



